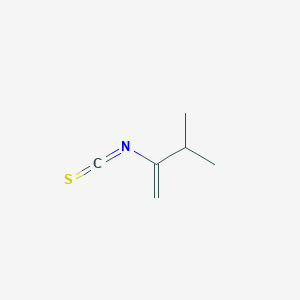

2-Isothiocyanato-3-methylbut-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

114246-07-0 |

|---|---|

Molecular Formula |

C6H9NS |

Molecular Weight |

127.21 g/mol |

IUPAC Name |

2-isothiocyanato-3-methylbut-1-ene |

InChI |

InChI=1S/C6H9NS/c1-5(2)6(3)7-4-8/h5H,3H2,1-2H3 |

InChI Key |

OZELGYGJTDZYIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=C)N=C=S |

Origin of Product |

United States |

Academic Methodologies for Synthesis and Derivatization

Strategies for the Chemical Synthesis of Alkenyl Isothiocyanates

The synthesis of alkenyl isothiocyanates can be achieved through various modern organic chemistry techniques. These methods provide pathways to these valuable synthetic intermediates, often under mild conditions that preserve the reactive alkenyl and isothiocyanate functionalities.

A prominent and versatile method for the synthesis of isothiocyanates is the tandem Staudinger/Aza-Wittig reaction. nih.govrsc.org This approach begins with the reaction of an organic azide (B81097) with a phosphine, typically triphenylphosphine (B44618), which forms an iminophosphorane intermediate via the Staudinger reaction. chem-station.com This intermediate is generally not isolated. wikipedia.org The subsequent Aza-Wittig reaction occurs when the iminophosphorane is treated with carbon disulfide (CS₂). researchgate.net

The mechanism of the Aza-Wittig reaction is analogous to that of the conventional Wittig reaction and is thought to proceed through a [2+2] cycloaddition–cycloreversion sequence. wikipedia.orgmdpi.com The iminophosphorane attacks the carbon disulfide, leading to a four-membered ring intermediate, which then fragments to yield the isothiocyanate and triphenylphosphine sulfide. This method is noted for its mild and neutral reaction conditions, making it suitable for synthesizing isothiocyanates from various amino acids without racemization. nih.govchemrxiv.org The reaction of N-acylamino iminotriphenylphosphoranes with carbon disulfide can also lead to reactive N-acylamino isothiocyanates, which may undergo spontaneous cyclization. tandfonline.com

Table 1: Overview of the Tandem Staudinger/Aza-Wittig Reaction for Isothiocyanate Synthesis

| Step | Reactants | Intermediate/Product | Key Features |

|---|---|---|---|

| 1. Staudinger Reaction | Organic Azide (R-N₃), Triphenylphosphine (PPh₃) | Iminophosphorane (R-N=PPh₃) | Formation of the key N-P ylide intermediate. chem-station.com |

| 2. Aza-Wittig Reaction | Iminophosphorane (R-N=PPh₃), Carbon Disulfide (CS₂) | Isothiocyanate (R-N=C=S) + Triphenylphosphine sulfide (S=PPh₃) | Proceeds under mild, neutral conditions; high yields. chemrxiv.orgthieme-connect.com |

Isothiocyanates are valuable precursors for the synthesis of complex heterocyclic structures, such as indole (B1671886) derivatives. A notable strategy involves the triflic acid-promoted cycloisomerization of 2-(alkyn-1-yl)phenyl isothiocyanates. rsc.org This reaction provides a novel and efficient pathway to structurally diverse indole derivatives, including thieno- and furo-fused indoles and spiro-indolethiones. rsc.org In this process, the isothiocyanate moiety is a critical part of the starting material that participates in the ring-forming cascade, ultimately becoming incorporated into the final heterocyclic product. While the indole product itself does not retain the isothiocyanate group, the reaction is a key derivatization pathway for isothiocyanates. Indole derivatives are significant heterocyclic cores found in many biologically active compounds. rsc.org

The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by nucleophiles, a reactivity that is widely exploited for the synthesis of various heterocyclic compounds. researchgate.net This pathway is particularly effective for constructing thiazole (B1198619) and dihydrothiazole rings.

For example, the reaction of perfluoro-2-methylpent-2-en-3-yl isothiocyanate with ambident N,S-nucleophiles like thiazole-2-thione and pyridine-2-thione, in the presence of a base, yields 2-N-substituted 4,5-dihydrothiazole derivatives. researchgate.net Similarly, allenyl isothiocyanates react with the natural product histamine, which contains multiple nucleophilic sites, to selectively yield N-(5-methylthiazol-2-yl) substituted derivatives. semanticscholar.org The reaction proceeds via nucleophilic attack from the imidazole moiety followed by cyclization. semanticscholar.org

Another classical method is the Cook–Heilborn synthesis, where α-aminonitriles react with isothiocyanates under mild conditions to produce 5-aminothiazole derivatives. nih.govpharmaguideline.com

Table 2: Examples of Nucleophilic Addition to Isothiocyanates for Heterocycle Synthesis

| Isothiocyanate Substrate | Nucleophile | Resulting Heterocycle | Reference |

|---|---|---|---|

| Perfluoro-2-methylpent-2-en-3-yl isothiocyanate | Thiazole-2-thione | 2-N-substituted 4,5-dihydrothiazole | researchgate.net |

| Allenyl isothiocyanate | Histamine | N-(5-methylthiazol-2-yl)histamine | semanticscholar.org |

| General Isothiocyanate | α-Aminonitrile | 5-Aminothiazole | nih.govpharmaguideline.com |

| Phenyl isothiocyanate | 3-oxo-N-(pyridin-2-yl)butanamide | Thiazole derivative | tandfonline.com |

Advanced Synthetic Approaches and Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of these reactions and developing more advanced synthetic protocols are crucial for improving efficiency, selectivity, and substrate scope.

Trifluoromethanesulfonic acid (triflic acid, TfOH) is a powerful superacid that can catalyze a variety of organic transformations, including rearrangements in isothiocyanate chemistry. rsc.orgmdpi.com In the cycloisomerization of 2-(alkyn-1-yl)phenyl isothiocyanates, triflic acid promotes the initial indole-forming process. rsc.org A key feature of this tandem reaction is a subsequent Wagner–Meerwein-type rearrangement. rsc.org This involves a wikipedia.orgtandfonline.com-shift of a hydrogen atom or an alkyl substituent to an α-sp² carbocation that forms on the substituted ethynyl group during the cyclization. This rearrangement is essential for the formation of the observed thieno[2,3-b]indole products. For the rearrangement to occur successfully, the acetylenic terminal typically requires a secondary or tertiary substituent. rsc.org

The mechanisms of isothiocyanate-mediated cyclizations are often complex, involving multiple steps and reactive intermediates.

Acid-Promoted Cycloisomerization: In the triflic acid-promoted synthesis of indole derivatives from 2-alkynylphenyl isothiocyanates, the proposed mechanism involves several key steps. The reaction is initiated by the protonation of the isothiocyanate or the alkyne. This is followed by an intramolecular nucleophilic attack of the sulfur atom onto the activated alkyne, leading to a vinyl cation intermediate. This intermediate can then undergo rearrangement and further cyclization to yield the final, structurally diverse indole products. rsc.org

Nucleophilic Addition-Cyclization: The formation of dihydrothiazoles from isothiocyanates and N,S-nucleophiles is proposed to occur via an initial nucleophilic attack of the sulfur or nitrogen atom of the nucleophile on the central carbon of the N=C=S group. researchgate.net This forms an anionic intermediate which then undergoes an intramolecular cyclization to form the dihydrothiazole ring. researchgate.net

Biosynthetic Pathways and Natural Origin of Isothiocyanate Containing Metabolites

Natural Occurrence and Isolation of "3-methylbut-1-enyl" Isothiocyanate Scaffolds

The compound 2-Isothiocyanato-3-methylbut-1-ene is a branched-chain aliphatic isothiocyanate. Isothiocyanates are well-known for their presence in plants of the order Brassicales, which includes cruciferous vegetables like broccoli, cabbage, and mustard. nih.gov They are typically not present in intact plant tissue but are formed when the plant is damaged, triggering an enzymatic reaction. nih.gov

Specific data on the natural occurrence of this compound is limited, suggesting it is a rare isothiocyanate. However, its structural scaffold, "3-methylbut-1-enyl," strongly points to a biosynthetic origin from a glucosinolate precursor derived from the amino acid leucine (B10760876). nih.gov Structurally similar branched-chain isothiocyanates, such as isoamyl isothiocyanate (1-isothiocyanato-3-methylbutane), have been identified in plants like white mustard (Sinapis alba). nih.gov

The isolation of volatile isothiocyanates like this compound from plant material is a multi-step process. Given their volatility and instability, specific extraction methods are required. These methods typically involve the following general steps:

Tissue Homogenization: Plant material is crushed or homogenized in water to facilitate contact between glucosinolates and the myrosinase enzyme.

Enzymatic Hydrolysis: The mixture is incubated to allow for the complete conversion of the precursor glucosinolate into the isothiocyanate.

Solvent Extraction: The resulting isothiocyanates are extracted from the aqueous mixture using an organic solvent.

Purification: Techniques like distillation or chromatography are used to isolate the specific isothiocyanate from the solvent extract.

Table 1: General Methods for Isothiocyanate Isolation

| Step | Description | Purpose |

|---|---|---|

| Homogenization | Mechanical disruption of plant tissue (e.g., blending, crushing). | To release glucosinolates and myrosinase from their cellular compartments. |

| Hydrolysis | Incubation of the homogenized tissue, often at a controlled temperature and pH. | To allow the myrosinase enzyme to catalyze the conversion of glucosinolates to isothiocyanates. |

| Extraction | Use of organic solvents (e.g., dichloromethane, hexane) to separate isothiocyanates from the aqueous phase. | To concentrate the target compounds and remove water-soluble impurities. |

| Analysis/Purification | Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). | To identify, quantify, and purify the specific isothiocyanate. |

General Biosynthetic Routes for Isothiocyanates in Natural Systems

The formation of isothiocyanates in nature is a well-defined process that begins with precursor molecules known as glucosinolates. nih.gov

Glucosinolate Biosynthesis and Enzymatic Formation of Isothiocyanates

Glucosinolates (GSLs) are sulfur-containing secondary metabolites derived from amino acids. nih.gov The biosynthesis of a glucosinolate is a multi-step process involving chain elongation, core structure formation, and side-chain modification. For an aliphatic, branched-chain compound like this compound, the precursor amino acid is leucine. nih.gov The pathway involves enzymes homologous to those in leucine biosynthesis to create a chain-elongated amino acid, which then enters the core GSL pathway. nih.gov

The core structure is synthesized and subsequently modified to produce the final glucosinolate. In this case, the precursor would be 3-methylbut-1-enylglucosinolate. More than 200 different glucosinolates have been identified from plants. nih.gov

The release of the isothiocyanate occurs when the plant tissue is damaged. This brings the glucosinolate into contact with the enzyme myrosinase (a thioglucosidase), which is stored separately within the plant cell. nih.govnih.gov Myrosinase cleaves the glucose molecule from the glucosinolate, yielding an unstable intermediate called an aglycone. This aglycone then spontaneously rearranges to form an isothiocyanate, a nitrile, or a thiocyanate (B1210189), depending on the specific glucosinolate structure and reaction conditions. nih.gov

Table 2: Key Stages in Isothiocyanate Formation

| Stage | Key Molecules Involved | Process | Outcome |

|---|---|---|---|

| Glucosinolate Synthesis | Amino Acid (e.g., Leucine), Acetyl-CoA | Chain elongation and core structure formation. | Specific glucosinolate precursor (e.g., 3-methylbut-1-enylglucosinolate). |

| Enzymatic Hydrolysis | Glucosinolate, Myrosinase Enzyme | Cleavage of the thioglucosidic bond upon tissue damage. | Unstable Aglycone and Glucose. |

| Rearrangement | Aglycone | Spontaneous chemical rearrangement. | this compound. |

Involvement of Secondary Metabolic Pathways in the Elaboration of Isothiocyanate-Bearing Structures (e.g., Shikimic Acid and Acetate-Mevalonate Pathways)

The biosynthesis of the fundamental building blocks for glucosinolates relies on primary metabolic pathways.

Acetate-Mevalonate Pathway: This pathway is a primary route for the synthesis of isoprenoids and steroids. chemscene.comchemrxiv.org Crucially, it is also a major producer of acetyl-CoA . frontiersin.org Acetyl-CoA is essential for the biosynthesis of aliphatic glucosinolates, as it provides the two-carbon unit required for the condensation reaction in the chain-elongation cycle of amino acids like methionine and, by extension, leucine. nih.gov Therefore, the acetate-mevalonate pathway provides the necessary substrate for building the carbon backbone of the side chain of branched-chain glucosinolates.

Shikimic Acid Pathway: This pathway is responsible for the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. wikipedia.org These aromatic amino acids serve as the precursors for indole (B1671886) and aromatic glucosinolates. nih.gov While the shikimic acid pathway is central to the formation of many other types of glucosinolates (e.g., those that produce benzyl (B1604629) isothiocyanate or indole-3-carbinol), it is not directly involved in the biosynthesis of the aliphatic scaffold of this compound, which originates from the branched-chain amino acid leucine. nih.gov

Mechanistic Investigations of Cellular and Molecular Biological Activities

Elucidation of Anti-proliferative Mechanisms in Diverse Cellular Models

Research into the anti-proliferative activities of isothiocyanates, a class of compounds to which 2-isothiocyanato-3-methylbut-1-ene belongs, has revealed a multi-faceted approach to inhibiting cancer cell growth. These mechanisms include the modulation of the cell cycle, induction of programmed cell death, and interference with cellular homeostasis.

Induction of Cell Cycle Modulation and Arrest at Specific Phases (e.g., G2/M, sub-G0/G1)

Isothiocyanates have been shown to halt the progression of the cell cycle, a critical process for tumor growth. researchgate.net For instance, certain isothiocyanates can cause an accumulation of cells in the G2/M phase of the cell cycle. researchgate.netmdpi.com This arrest prevents the cells from dividing and proliferating. Studies on various cancer cell lines have demonstrated that treatment with isothiocyanates can lead to a significant increase in the population of cells in the G2/M phase. mdpi.comnih.gov In some cases, an increase in the sub-G0/G1 cell population is also observed, which is indicative of apoptotic cells. researchgate.netnih.gov The mechanism behind this cell cycle arrest often involves the downregulation of key regulatory proteins like cyclin B1. mdpi.comnih.gov

Table 1: Effects of Isothiocyanates on Cell Cycle Progression

| Cell Line | Isothiocyanate | Observed Effect | Reference |

| Human Colorectal Cancer | Sulforaphane (B1684495) | G2/M and G0/G1 arrest | researchgate.net |

| Human Brain Malignant Glioma | Allyl isothiocyanate | G2/M arrest and increase in sub-G1 phase | nih.gov |

| Cervical Cancer Cells | Sulforaphane | G2/M arrest | mdpi.com |

| Human Bladder Cancer T24 Cells | Genistein | G2/M arrest | mdpi.com |

Role in the Activation of Programmed Cell Death Pathways, Including Apoptosis, Autophagy, and Necrosis at the Cellular Level

Programmed cell death is a crucial mechanism for removing damaged or unwanted cells. Isothiocyanates have been found to activate several of these pathways. researchgate.net

Apoptosis: This is a major form of programmed cell death characterized by distinct morphological changes. nih.gov Isothiocyanates can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govyoutube.com A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria, which activates a cascade of enzymes called caspases, ultimately leading to cell death. nih.govnih.gov Studies have shown that isothiocyanates can induce the release of cytochrome c and activate caspases, such as caspase-3 and caspase-9. nih.govnih.gov

Autophagy: This is a cellular process involving the degradation of a cell's own components. youtube.comnih.gov While it can promote survival under stress, it can also lead to cell death. researchgate.net The relationship between autophagy and apoptosis is complex, with some regulatory proteins controlling both processes. researchgate.net For example, the protein FADD has been shown to modulate autophagy. nih.gov

Necrosis: Unlike apoptosis, necrosis is a form of cell death that is often associated with inflammation. youtube.com Programmed necrosis, or necroptosis, can be initiated by signals such as the activation of RIPK1, leading to the generation of reactive oxygen species and depletion of ATP. nih.gov

Effects on Intracellular Oxidative Stress Homeostasis and Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen. While they have important signaling functions, excessive ROS can lead to oxidative stress and cellular damage. nih.govmdpi.com Isothiocyanates have been shown to increase the production of intracellular ROS in a dose-dependent manner in cancer cells. nih.gov This increase in ROS can contribute to the induction of apoptosis. nih.gov The generation of ROS can lead to mitochondrial damage and is implicated in various pathological conditions. nih.govmdpi.com The cellular response to oxidative stress involves complex signaling pathways, including the Nrf2 and p53 pathways, which can influence cell survival and death. mdpi.commdpi.com

Perturbation of DNA Integrity and Replication Processes

Maintaining the integrity of DNA during replication is vital for cell survival. nih.gov Some isothiocyanates can induce DNA damage, which can, in turn, trigger cell cycle arrest and apoptosis. nih.gov The interference with DNA replication can lead to the stalling of replication forks, activating DNA damage response pathways. nih.gov This disruption of DNA integrity is a key aspect of the anti-proliferative effects of these compounds. nih.gov

Enzyme and Receptor Interaction Studies

The biological activities of this compound and related compounds are also mediated by their interactions with specific enzymes and receptors.

Non-competitive Inhibition of Cytochrome P450 Enzymes (e.g., CYP3A4/5, CYP2C9, CYP2C19)

Cytochrome P450 (CYP) enzymes are a large family of enzymes involved in the metabolism of a wide variety of compounds, including drugs and toxins. youtube.com Isothiocyanates have been found to inhibit the activity of several CYP isoforms. nih.gov This inhibition is often non-competitive, meaning the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its activity. youtube.comnih.gov For example, phenethyl isothiocyanate has been shown to non-competitively inhibit CYP2C9, CYP2C19, and CYP3A4. nih.gov Similarly, allyl isothiocyanate can reduce the activity and expression of CYP2C9. nih.gov This inhibition of CYP enzymes can have significant implications for drug metabolism and the efficacy of other therapeutic agents. nih.govnih.gov

Table 2: Inhibition of Cytochrome P450 Isoforms by Isothiocyanates

| Isothiocyanate | CYP Isoform | Type of Inhibition | Ki (μM) | Reference |

| Phenethyl isothiocyanate | CYP2C9 | Non-competitive | 6.5 | nih.gov |

| Phenethyl isothiocyanate | CYP2C19 | Non-competitive | 12.0 | nih.gov |

| Phenethyl isothiocyanate | CYP3A4 | Mixed | 34.0 (competitive), 63.8 (non-competitive) | nih.gov |

| Allyl isothiocyanate | CYP2C9 | - | - | nih.gov |

Modulation of Transcriptional Regulator Protein-Protein Interactions (e.g., ELF3-MED23)

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often implicated in disease. The interaction between the transcription factor E74 Like ETS Transcription Factor 3 (ELF3) and the Mediator complex subunit 23 (MED23) is a critical driver in the overexpression of Human Epidermal Growth Factor Receptor 2 (HER2), a key factor in certain cancers. nih.gov The inhibition of this specific PPI is a contemporary strategy for downregulating HER2 expression. nih.govewha.ac.kr

While there is no direct evidence of this compound inhibiting the ELF3-MED23 interaction, other small molecules have been identified as potent inhibitors. researchgate.netresearchgate.net These inhibitors often work by disrupting the specific hydrogen bonds that stabilize the ELF3-MED23 complex. ewha.ac.krnih.gov Given the reactive nature of the isothiocyanate group, it is plausible that this compound could covalently modify key residues within the binding interface of either ELF3 or MED23, thereby sterically hindering their interaction. However, without specific experimental data, this remains a hypothesis.

Molecular Docking and Binding Affinity to Receptor ATP-binding Sites (e.g., Epidermal Growth Factor Receptor (EGFR))

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell signaling pathways that control cell growth and division. nih.gov The ATP-binding site of the EGFR kinase domain is a well-established target for cancer therapy. nih.gov Molecular docking studies are frequently used to predict the binding affinity of small molecules to such sites.

Currently, there are no published molecular docking studies specifically for this compound with the ATP-binding site of EGFR. However, the general principle involves a molecule fitting into the active site and forming favorable interactions, such as hydrogen bonds and hydrophobic interactions, which prevent the binding of ATP and subsequent receptor activation. The relatively small and flexible structure of this compound might allow it to fit into the ATP-binding pocket, and its isothiocyanate group could potentially form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition. This mode of action has been observed for other kinase inhibitors.

Glyoxalase Enzyme Inhibition

The glyoxalase system, particularly the enzyme glyoxalase I (Glo1), is crucial for the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. nih.gov Inhibition of Glo1 can lead to an accumulation of methylglyoxal, inducing cellular stress and apoptosis, which is a potential anticancer strategy. nih.gov

Research into Glo1 inhibitors has identified compounds that act as competitive inhibitors by mimicking the structure of the transition state intermediate of the Glo1-catalyzed reaction. nih.gov While there is no specific research demonstrating the inhibition of glyoxalase I by this compound, other isothiocyanates are known to react with glutathione, a required cofactor for Glo1. By depleting the cellular pool of glutathione, isothiocyanates could indirectly inhibit the glyoxalase system. Direct inhibition through covalent modification of the enzyme's active site is also a theoretical possibility.

Mechanisms of Antimicrobial and Antiparasitic Actions

Isothiocyanates are well-documented for their broad-spectrum antimicrobial properties. mdpi.comresearchgate.net The proposed mechanisms are often multifaceted and can vary between different microbial species.

Disruption of Bacterial Protein Biosynthesis and Cell Wall Integrity

The integrity of the bacterial cell wall, primarily composed of peptidoglycan, is essential for bacterial survival. nih.govnih.gov While direct evidence for this compound is lacking, other isothiocyanates are believed to exert their antimicrobial effects through multiple mechanisms rather than a single target. umanitoba.ca This includes the potential inhibition of enzymes involved in peptidoglycan synthesis.

Furthermore, isothiocyanates can interfere with bacterial protein synthesis. nih.gov This could occur through the modification of ribosomal proteins or translation factors, leading to the inhibition of protein elongation or the synthesis of non-functional proteins. nih.gov

Compromise of Microbial Cell Membrane Structure

A common mechanism of action for many antimicrobial compounds is the disruption of the microbial cell membrane. Studies on other isothiocyanates, such as allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC), have shown that they can compromise the integrity of the bacterial cell membrane in a dose-dependent manner. mdpi.com This disruption leads to the leakage of intracellular components, such as ions and metabolites, ultimately resulting in cell death. mdpi.com It is highly probable that this compound shares this mechanism of action due to its lipophilic nature, which would facilitate its partitioning into the lipid bilayer of the cell membrane.

Impact on Essential Microbial Metabolic Pathways

Isothiocyanates can interfere with essential microbial metabolic pathways, thereby inhibiting growth and survival. For instance, AITC has been shown to inhibit enzymes such as thioredoxin reductase and acetate (B1210297) kinase, which are crucial for cellular redox balance and energy metabolism in E. coli. umanitoba.ca The isothiocyanate group can react with sulfhydryl groups of enzymes, leading to their inactivation. Given this general reactivity, it is conceivable that this compound could inhibit a range of enzymes involved in key metabolic processes, including glycolysis and the citric acid cycle. nih.govnih.gov

Regarding antiparasitic actions, while some thiocyanates and isothiocyanatobenzoxazoles have shown anthelmintic activities, there is no specific information available for this compound. nih.gov

Induction of Oxidative Stress in Parasitic Organisms leading to Cellular Damage

No research data is currently available to substantiate the induction of oxidative stress or subsequent cellular damage in parasitic organisms by this compound.

Advanced Analytical and Spectroscopic Characterization in Research

Application of X-ray Crystallography for Precise Structural Elucidation of "2-Isothiocyanato-3-methylbut-1-ene" Derivatives

The process involves irradiating a single crystal of a derivative with a focused beam of X-rays. The resulting diffraction pattern is collected and mathematically analyzed to generate a three-dimensional electron density map of the molecule. From this map, the exact position of each atom can be determined.

Research on related cyclic sulfones and other complex organic molecules highlights the power of this technique. researchgate.net For instance, X-ray diffraction has been used to determine the planarity and conformation of five-membered ring systems, revealing subtle structural differences between isomers and their halogenated derivatives. researchgate.net Similarly, studies on complex acrylic acid derivatives have utilized X-ray crystallography, supported by computational Density Functional Theory (DFT) calculations, to extensively investigate structural properties. researchgate.netfigshare.com This combined approach allows for a deeper understanding of the structure-activity relationships of the compounds. figshare.com For any synthesized derivative of "this compound" that can be crystallized, X-ray analysis would be the gold standard for confirming its covalent structure and stereochemistry, providing a solid foundation for interpreting its chemical and biological activity.

Table 1: Key Information Derived from X-ray Crystallography

| Parameter | Description | Importance |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. | Foundational for solving the crystal structure. |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. | Defines the arrangement of molecules within the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. | Defines the absolute three-dimensional structure. |

| Bond Lengths | The distances between the nuclei of two bonded atoms. | Confirms the nature of chemical bonds (single, double, triple). |

| Bond Angles | The angles formed between three connected atoms. | Determines the geometry and potential steric strain around an atom. |

| Torsional Angles | The dihedral angles that describe the conformation of the molecule. | Reveals the molecule's shape and preferred spatial orientation. |

Utilization of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in Elucidating Reaction Products and Natural Isolates

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone techniques for the structural elucidation of organic compounds in liquid and solid states, and are central to identifying "this compound" in various contexts.

Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ¹⁵N) to provide detailed information about the chemical environment of atoms within a molecule.

¹H NMR: Identifies the number and type of hydrogen atoms, their connectivity, and stereochemical relationships through chemical shifts, signal integrations, and spin-spin coupling patterns.

¹³C NMR: Determines the number and type of carbon atoms in a molecule. The chemical shift of the carbon in the isothiocyanate (-N=C=S) group is particularly diagnostic, though its signal can sometimes be broadened and difficult to observe due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus. acs.org Studies on various isothiocyanates show the NCS group's chemical shift is highly characteristic. rsc.org

¹⁵N NMR: Though less common, ¹⁵N NMR provides direct information about the nitrogen atom of the isothiocyanate group, with chemical shifts that are very different from those of thiocyanates (R-S-C≡N), offering a clear way to distinguish between these isomers. rsc.org

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high accuracy. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. For example, in the analysis of benzyl (B1604629) isothiocyanate, a major fragment ion was observed corresponding to the loss of the -N=C=S group, which is a characteristic fragmentation pathway. mdpi.com In modern analytical chemistry, MS is often coupled with chromatographic techniques like Liquid Chromatography (LC) for the analysis of complex mixtures. researchgate.netnih.gov This LC-MS/MS approach allows for the separation of components before their detection and fragmentation, enabling the identification of specific isothiocyanates and their reaction products, such as thioureas formed by reaction with amines. researchgate.net

Together, NMR and MS provide a powerful toolkit for researchers to:

Confirm the identity of synthesized "this compound" and its derivatives. researchgate.net

Elucidate the structure of unknown products from reactions involving the isothiocyanate group.

Identify and characterize isothiocyanates isolated from natural sources, such as plants of the Brassicaceae family. mdpi.com

Table 2: Typical NMR and MS Characteristics for Isothiocyanates

| Technique | Observable | Typical Finding for Isothiocyanates (RNCS) | Reference |

| ¹³C NMR | Chemical Shift (δ) of NCS carbon | ~125-140 ppm. Signal can be broad or "silent" due to quadrupolar effects of the adjacent nitrogen atom. | acs.org |

| ¹⁵N NMR | Chemical Shift (δ) of NCS nitrogen | Around -275 ppm, clearly distinguishing it from the thiocyanate (B1210189) isomer (RSCN) at ~-100 ppm. | rsc.org |

| Mass Spec. (EI) | Molecular Ion Peak (M⁺) | Corresponds to the molecular weight of the specific isothiocyanate. | mdpi.com |

| Mass Spec. (EI/CID) | Fragmentation | Often shows a characteristic loss of the NCS group, resulting in an [M-NCS]⁺ fragment. | mdpi.com |

Spectrophotometric and Flow Cytometry Techniques in the Quantitative Assessment of Cellular Biological Activities

To understand the biological impact of "this compound," it is crucial to move beyond structural analysis and quantify its effects on cells. Spectrophotometry and flow cytometry are key techniques for this purpose.

Spectrophotometry measures the absorption of light by a substance at a specific wavelength. It can be used for the quantitative analysis of isothiocyanates themselves. A well-established method involves the reaction of isothiocyanates with a vicinal dithiol, such as 1,2-benzenedithiol. nih.gov This reaction produces a cyclic condensation product, 1,3-benzodithiole-2-thione, which has a strong absorbance at 365 nm, allowing for sensitive and accurate quantification of the original isothiocyanate. nih.gov This method is robust and can be used to measure isothiocyanate concentrations in various samples, including chromatographic fractions. nih.gov Other methods may convert the compound to a colored complex, such as the ferric-thiocyanate complex, for colorimetric determination. razi.ac.iracs.org

Flow Cytometry is a powerful laser-based technology that allows for the rapid, multi-parameter analysis of individual cells within a heterogeneous population. It is extensively used to assess the cellular responses to treatment with bioactive compounds like isothiocyanates.

Apoptosis and Cell Viability: A primary application is the quantification of programmed cell death (apoptosis) and necrosis. nih.govnih.gov Cells are typically stained with a combination of Annexin V-FITC and a viability dye like propidium (B1200493) iodide (PI). nih.govbmj.com Annexin V binds to phosphatidylserine (B164497) on the surface of early apoptotic cells, while PI can only enter cells with compromised membranes (late apoptotic and necrotic cells). youtube.comresearchgate.net This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Cell Cycle Analysis: By staining cells with a DNA-binding dye like PI after cell permeabilization, flow cytometry can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.net Many isothiocyanates have been shown to induce cell cycle arrest at specific checkpoints, a key mechanism of their anti-cancer activity. nih.govmdpi.com For example, allyl isothiocyanate was found to cause G2/M phase arrest in human colorectal cancer cells. nih.gov

Mitochondrial Membrane Potential (ΔΨm): The health of mitochondria, which are central to apoptosis, can be assessed using potentiometric dyes like DiOC₆(3). A decrease in fluorescence indicates a disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway. nih.gov

These quantitative cellular assays are critical for establishing the biological activity profile of "this compound" and understanding its mechanisms of action.

Table 3: Common Flow Cytometry Assays for Cellular Analysis

| Assay | Principle | Reagents | Information Gained | Reference |

| Apoptosis Assay | Detects phosphatidylserine translocation and membrane integrity. | Annexin V-FITC and Propidium Iodide (PI) | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. | nih.govbmj.com |

| Cell Cycle Analysis | Quantifies DNA content in individual cells. | Propidium Iodide (PI) or 7-AAD (in permeabilized cells) | Determines the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. | researchgate.netnih.gov |

| Mitochondrial Membrane Potential | Measures the electrical potential across the inner mitochondrial membrane. | Potentiometric dyes (e.g., DiOC₆(3), JC-1) | Detects mitochondrial depolarization, an early hallmark of apoptosis. | nih.gov |

| Reactive Oxygen Species (ROS) | Measures the levels of intracellular ROS. | Fluorescent probes (e.g., H₂DCFDA) | Quantifies oxidative stress within cells, a common trigger for apoptosis. | nih.gov |

Future Research Directions and Translational Perspectives in Chemical Biology

Rational Design and Synthesis of Novel "2-Isothiocyanato-3-methylbut-1-ene" Analogs with Enhanced Biological Specificity

The field of medicinal chemistry has seen significant interest in the design and synthesis of novel isothiocyanate (ITC) analogs to improve their biological activity and specificity. nih.govresearchgate.net Natural isothiocyanates, while possessing a range of beneficial biological properties including anticancer and anti-inflammatory effects, often serve as starting points for the development of more potent and targeted synthetic derivatives. nih.govresearchgate.netnih.gov

For "this compound," a rational design approach would focus on modifying its structure to enhance interactions with specific biological targets. nih.gov Key strategies could include:

Bioisosteric Replacement: The isothiocyanate group (-N=C=S) is a key electrophilic center responsible for many of the biological activities of this class of compounds, often reacting with thiol groups in proteins. nih.gov However, its reactivity can also lead to non-specific binding. Future research could explore the synthesis of analogs where the isothiocyanate group is replaced by other functionalities to modulate reactivity and improve target specificity.

Introduction of Pharmacophores: Incorporating specific pharmacophoric elements known to interact with particular biological targets could direct the activity of the "this compound" scaffold towards desired pathways.

The goal of such rational design is to create analogs with an optimized therapeutic window, maximizing efficacy while minimizing off-target effects. Structure-activity relationship (SAR) studies would be crucial in this endeavor, systematically correlating changes in chemical structure with biological outcomes. nih.gov

Table 1: Potential Modifications for "this compound" Analogs

| Modification Strategy | Rationale | Potential Outcome |

| Varying Alkyl Substituents | Alter lipophilicity and steric properties | Enhanced cell permeability and target binding |

| Introducing Polar Groups | Increase hydrophilicity | Improved pharmacokinetic properties |

| Bioisosteric Replacement of ITC | Modulate electrophilicity and reactivity | Increased target specificity and reduced off-target toxicity |

| Appending Pharmacophores | Direct the molecule to specific biological targets | Targeted therapeutic action |

Exploration of Synergistic Effects in Combination Research Strategies for Augmented Biological Responses

A growing body of research indicates that the therapeutic efficacy of isothiocyanates can be significantly enhanced when used in combination with other agents. frontiersin.orgnih.govnih.gov This synergistic approach can lead to improved outcomes by targeting multiple cellular pathways, overcoming drug resistance, and potentially reducing the required doses of individual agents, thereby minimizing side effects. frontiersin.org

Future research on "this compound" should investigate its potential for synergistic interactions in various therapeutic contexts. For example, studies have shown that combining different isothiocyanates, such as allyl isothiocyanate and sulforaphane (B1684495), can result in a stronger inhibitory effect on cancer cell growth than either compound alone. nih.gov This is often attributed to the combined treatment causing more extensive cell cycle arrest and apoptosis. nih.gov

Similarly, the combination of an isothiocyanate like phenethyl isothiocyanate (PEITC) with a conventional chemotherapeutic drug like dasatinib (B193332) has been shown to synergistically reduce the growth of hepatocellular carcinoma. nih.gov The mechanism behind this synergy involved the induction of DNA damage and oxidative stress. nih.gov Isothiocyanates have also been found to work in synergy with other phytochemicals. For instance, combinations of sulforaphane with curcumin (B1669340) or luteolin (B72000) have demonstrated enhanced anti-inflammatory effects. frontiersin.orgresearchgate.net

Given these precedents, "this compound" could be investigated in combination with:

Other Isothiocyanates: To explore enhanced bioactivity through complementary mechanisms. nih.gov

Conventional Chemotherapeutic Agents: To potentially overcome chemoresistance and improve the efficacy of existing cancer treatments. frontiersin.orgmdpi.com

Other Natural Products: To achieve synergistic effects in areas such as inflammation and chemoprevention. frontiersin.orgresearchgate.net

Isobologram analysis would be a key methodology in these studies to quantitatively determine whether the observed combined effects are synergistic, additive, or antagonistic. nih.gov

Table 2: Examples of Synergistic Combinations with Isothiocyanates

| Isothiocyanate | Combination Agent | Observed Synergistic Effect | Reference |

| Allyl Isothiocyanate | Sulforaphane | Enhanced inhibition of lung cancer cell growth, cell cycle arrest, and apoptosis. | nih.gov |

| Phenethyl Isothiocyanate (PEITC) | Dasatinib | Reduction in hepatocellular carcinoma growth via cell cycle arrest and oxeiptosis. | nih.gov |

| Sulforaphane (SFN) | Luteolin | Potent inhibition of nitric oxide production and reduction in pro-inflammatory protein expression. | frontiersin.org |

| Sulforaphane (SFN) or Phenethyl Isothiocyanate (PEITC) | Indole-3-carbinol (I3C) | Enhanced induction of phase II and antioxidant genes, boosting cancer chemopreventive activity. | mdpi.com |

Development of Advanced Synthetic Strategies for Accessing Complex Isothiocyanate Structures and Their Derivatives

The synthesis of isothiocyanates is a well-established area of organic chemistry, with numerous methods available. rsc.orgnih.govorganic-chemistry.org However, the development of more efficient, sustainable, and versatile synthetic strategies is crucial for accessing novel and complex isothiocyanate structures, including "this compound" and its rationally designed analogs. rsc.orgrsc.org

Historically, a common method for synthesizing isothiocyanates involves the reaction of primary amines with toxic reagents like thiophosgene (B130339) or carbon disulfide. nih.govmdpi.com While effective, the toxicity of these reagents has prompted the development of alternative methods. Modern synthetic approaches focus on milder conditions, greater functional group tolerance, and improved sustainability. organic-chemistry.orgrsc.org

Recent advancements in isothiocyanate synthesis can be categorized based on their starting materials: rsc.org

Type A (from primary amines): This remains a prevalent approach due to the wide availability of primary amines. Recent innovations include the use of tosyl chloride to mediate the decomposition of in-situ generated dithiocarbamate (B8719985) salts and photocatalyzed reactions of amines with carbon disulfide. organic-chemistry.org

Type B (from other nitrogen functional groups): These methods offer advantages in terms of chemoselectivity and tolerance of electrophilic functional groups. rsc.org

Type C (from non-nitrogen groups): There is growing interest in these reactions, which allow for the synthesis of isothiocyanates from non-nitrogen derived starting materials. rsc.org

A more sustainable approach that has been recently developed involves the sulfurization of isocyanides with elemental sulfur, catalyzed by an amine base. rsc.org This method avoids the use of highly toxic reagents and can be performed in greener solvents. rsc.org

For a vinyl isothiocyanate like "this compound," specific synthetic challenges may arise due to the reactivity of the alkene moiety. Therefore, synthetic strategies that are mild and chemoselective would be particularly valuable.

Table 3: Overview of Synthetic Methods for Isothiocyanates

| Method Category | Starting Materials | Reagents | Key Features | Reference |

| Type A | Primary Amines | Carbon Disulfide, Tosyl Chloride | Facile and general protocol. | organic-chemistry.org |

| Type A | Primary Amines | Carbon Disulfide | Photocatalyzed, mild conditions. | organic-chemistry.org |

| Type A | Primary Amines | Carbon Disulfide | Electrochemical, avoids toxic reagents. | organic-chemistry.org |

| - | Isocyanides | Elemental Sulfur, Catalytic Amine | Sustainable, avoids highly toxic reagents. | rsc.org |

| - | Primary Amines | Thiophosgene | Classic method, can be used in two-phase systems. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.